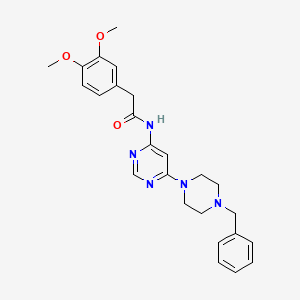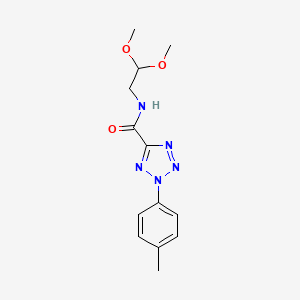
N-(2,2-dimethoxyethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
Descripción general
Descripción
N-(2,2-dimethoxyethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, commonly known as DMTA, is a tetrazole-based compound that has gained attention in the scientific community due to its potential applications in various fields. DMTA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.36 g/mol.
Mecanismo De Acción
The mechanism of action of DMTA is not fully understood. However, it is believed that the compound exerts its biological activity through the modulation of various signaling pathways. For example, DMTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DMTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMTA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that DMTA can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DMTA has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, DMTA has been shown to exhibit antifungal activity against various fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMTA in lab experiments is its versatility. The compound can be easily synthesized and modified to yield derivatives with different properties. Additionally, DMTA exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of using DMTA in lab experiments is its potential toxicity. While DMTA has been shown to be relatively safe at low doses, higher doses may cause adverse effects.
Direcciones Futuras
There are several future directions for research on DMTA. One area of interest is the development of DMTA-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the synthesis of novel DMTA derivatives with improved biological activity. Additionally, DMTA can be used as a building block for the synthesis of novel materials with unique properties, such as stimuli-responsive polymers and metal-organic frameworks.
Aplicaciones Científicas De Investigación
DMTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMTA has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. In materials science, DMTA has been used as a building block for the synthesis of novel polymers and coordination compounds. In catalysis, DMTA has been employed as a ligand for the preparation of metal complexes that exhibit high catalytic activity.
Propiedades
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(4-methylphenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-9-4-6-10(7-5-9)18-16-12(15-17-18)13(19)14-8-11(20-2)21-3/h4-7,11H,8H2,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQMIPVVEXOKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3405529.png)
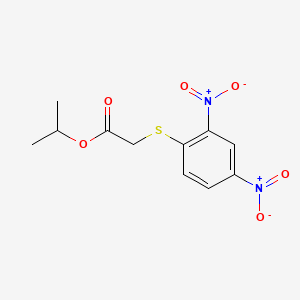

![2-(4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B3405557.png)
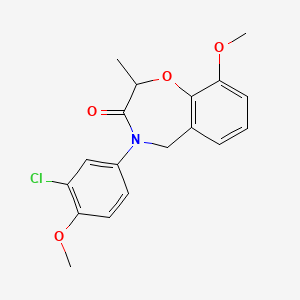
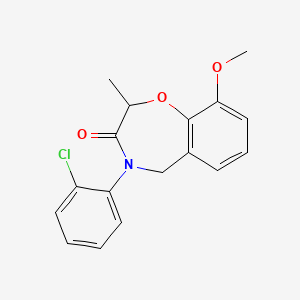
![N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B3405573.png)
![1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenyl-2H-1,2,3-triazole-4-carboxylate](/img/structure/B3405580.png)
![4-((3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B3405583.png)


![(2,6-Difluorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B3405599.png)
